molecular formula C15H28N2O3S B8073901 (S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate

(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate

Cat. No.: B8073901
M. Wt: 316.5 g/mol
InChI Key: OSFSLHGOXVVNSS-HZBHDWBUSA-N
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Description

(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O3S and a molecular weight of 316.46 g/mol . This compound is notable for its structural complexity, which includes a piperidine ring, a tert-butylsulfinyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate typically involves the reaction of (S)-2-methylpropane-2-sulfinamide with tert-butyl 4-formylpiperidine-1-carboxylate in the presence of titanium(IV) ethoxide as a catalyst . The reaction is carried out in tetrahydrofuran (THF) as the solvent. The process involves the formation of an imine intermediate, which is subsequently converted to the desired product.

Chemical Reactions Analysis

(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds to (S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate include:

    tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate: Lacks the stereochemistry of the (S)-enantiomer.

    tert-Butyl 4-(((tert-butylsulfonyl)imino)methyl)piperidine-1-carboxylate: Contains a sulfonyl group instead of a sulfinyl group.

    tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate: Similar structure but different functional groups.

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

tert-butyl 4-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/b16-11+/t21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFSLHGOXVVNSS-HZBHDWBUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=N/[S@@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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